Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a piperidine ring, a pyrazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through nucleophilic substitution reactions involving appropriate pyrazine derivatives.
Coupling Reactions: The piperidine and pyrazine rings are coupled using reductive amination or other coupling reactions.
Formation of the Benzoate Ester: The final step involves esterification reactions to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
- 1-(3-cyanopyrazin-2-yl)piperidin-4-yl derivatives
Uniqueness
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[[2-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-31-21(30)15-2-4-16(5-3-15)26-20(29)19(28)25-13-14-6-10-27(11-7-14)18-17(12-22)23-8-9-24-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAVCRUDYYUBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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